(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(indolin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were characterized by these techniques .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been evaluated for their in vitro cytotoxic activity against various cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .Scientific Research Applications
Antimicrobial and Antituberculosis Applications
Several studies have identified derivatives of benzothiazolyl piperazine as potent antimicrobial and antituberculosis agents. The synthesis and antimicrobial activity of new pyridine derivatives have shown variable and modest activity against bacteria and fungi, highlighting the potential of benzothiazolyl piperazine derivatives in treating infectious diseases (Patel, Agravat, & Shaikh, 2011). Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with some compounds demonstrating potent activity against Mycobacterium tuberculosis (Pancholia et al., 2016).
Anticonvulsant Applications
The incorporation of indolinone with thiosemicarbazone, thiazole, and piperidinosulfonyl moieties has been explored for anticonvulsant applications. New isatin derivatives containing thiazole moiety have been evaluated in vivo for their anticonvulsant activity, demonstrating effectiveness in preventing convulsions in mice (Fayed et al., 2021).
Mechanism of Action
Benzothiazole derivatives have been studied for their anti-inflammatory and analgesic activities . They are thought to exert their effects through the inhibition of cyclo-oxygenase pathways, which are involved in the biosynthesis of prostaglandins .
Indole derivatives, on the other hand, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are thought to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3S2/c27-20-7-10-22-24(17-20)35-26(28-22)30-15-13-29(14-16-30)25(32)19-5-8-21(9-6-19)36(33,34)31-12-11-18-3-1-2-4-23(18)31/h1-10,17H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYRSNGTHJMVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=NC6=C(S5)C=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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